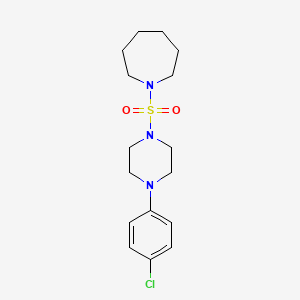

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane

Description

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that belongs to the class of phenylsulfonylpiperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a sulfonyl group attached to an azepane ring. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Properties

IUPAC Name |

1-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2S/c17-15-5-7-16(8-6-15)18-11-13-20(14-12-18)23(21,22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOYGPSISRCUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves the reaction of 4-chlorophenylpiperazine with a sulfonylating agent, followed by the introduction of the azepane ring. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine or pyridine to form the sulfonylated intermediate. This intermediate is then reacted with azepane under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed during the production process .

Chemical Reactions Analysis

Types of Reactions

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been shown to affect the expression of genes involved in the epithelial–mesenchymal transition mechanism, upregulating E-Cadherin transcripts (CDH1) . This modulation can lead to changes in cell behavior, such as reduced migration and proliferation.

Comparison with Similar Compounds

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)piperazine: This compound lacks the sulfonyl and azepane groups, which may result in different biological activities and properties.

4-(4-Chlorophenyl)sulfonylpiperazine: This compound contains the sulfonyl group but lacks the azepane ring, which may affect its overall activity and applications.

1-(4-Chlorophenyl)azepane: This compound contains the azepane ring but lacks the sulfonyl and piperazine groups, leading to different chemical and biological properties.

Biological Activity

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound classified as a phenylsulfonylpiperazine derivative. It features a piperazine ring substituted with a 4-chlorophenyl group and a sulfonyl group attached to an azepane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Notably, it has been shown to influence gene expression related to the epithelial–mesenchymal transition mechanism, particularly upregulating E-Cadherin transcripts (CDH1) . This suggests a role in cellular processes such as adhesion and migration, which are critical in cancer progression and metastasis.

Pharmacological Properties

Research indicates that compounds similar to 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane demonstrate various pharmacological effects:

- Antibacterial Activity : Compounds with similar structures have exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound may also act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is significant in neuropharmacology .

- Cancer Chemotherapy : Some derivatives have shown efficacy against human breast cancer cells, with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structure of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane allows it to interact effectively with biological targets. The presence of the sulfonamide moiety enhances its pharmacological profile, making it a candidate for further drug development. A comparative analysis of similar compounds highlights the importance of structural features in determining biological activity.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Piperazine ring; phenyl substitution | Acetylcholinesterase inhibitory activity |

| N-(2-Chlorophenyl)-2-(piperazin-1-yl)acetamide | Piperazine structure; acetamide group | Potential neuropharmacological effects |

| 1-{4-[4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane | Sulfonamide linkage; piperazine ring | Antimicrobial and anticancer properties |

Anticancer Activity

A study focused on the anticancer properties of piperazine derivatives demonstrated that certain compounds, including those structurally related to 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane, exhibited significant cytotoxic effects against breast cancer cell lines. For instance, one derivative showed an IC50 value comparable to established chemotherapeutics like Olaparib .

Enzyme Inhibition Studies

In another research effort, compounds containing the piperazine moiety were evaluated for their ability to inhibit AChE and urease. The results indicated strong inhibitory activity, particularly for derivatives bearing the sulfonamide functional group, suggesting their potential use in treating conditions related to enzyme dysregulation .

BSA Binding Studies

Binding interactions with bovine serum albumin (BSA) were assessed for various synthesized compounds. The findings revealed that the binding affinity correlated with the structural characteristics of the compounds, emphasizing the relevance of molecular design in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.